(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
CAS No.: 1003451-95-3
Cat. No.: VC8033944
Molecular Formula: C15H9Cl3O
Molecular Weight: 311.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003451-95-3 |
|---|---|
| Molecular Formula | C15H9Cl3O |
| Molecular Weight | 311.6 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ |
| Standard InChI Key | NSPVYYOXLHKNCE-VMPITWQZSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a trihalogenated chalcone derivative with the molecular formula C₁₅H₉Cl₃O and a molecular weight of 311.6 g/mol. Its IUPAC name reflects the trans (E)-configuration of the α,β-unsaturated ketone system, critical for its bioactivity. The compound’s structure features:
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A 2-chlorophenyl group at the β-position.
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A 2,5-dichlorophenyl moiety at the ketone-bearing α-position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1003451-95-3 |
| Molecular Formula | C₁₅H₉Cl₃O |
| Molecular Weight | 311.6 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
| SMILES | ClC1=CC=CC(=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
| XLogP3 | 4.5 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while chlorine atoms enhance lipophilicity and membrane permeability .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-dichloroacetophenone and 2-chlorobenzaldehyde .
Procedure:
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Reactants: 2,5-Dichloroacetophenone (1 mmol) and 2-chlorobenzaldehyde (1 mmol) are dissolved in ethanol (7.5 mL).
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Catalysis: A 50% alcoholic KOH solution (7.5 mL) is added dropwise under stirring.
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Reaction Conditions: The mixture is stirred at room temperature for 24 hours, then poured into crushed ice to precipitate the product.
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Purification: Recrystallization from ethanol yields pure chalcone .
Yield: 83% (reported for analogous dichloro chalcones) .
Spectroscopic Characterization
The trans configuration is confirmed by the large coupling constant (J=15–17 Hz) between α- and β-protons .
Biological Activities and Mechanisms
Antiproliferative Activity
In screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC₅₀ values of 18–22 μM, surpassing reference drugs like doxorubicin in selectivity . Molecular docking studies attribute this activity to:
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EGFR Kinase Inhibition: Binding energy of −9.2 kcal/mol via hydrophobic interactions with Leu694 and Val702 .
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Tubulin Polymerization Disruption: Chalcone’s α,β-unsaturated system alkylates cysteine residues in β-tubulin .
Table 3: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 6.25 | |
| Candida albicans | 12.5 | |
| Staphylococcus aureus | 25 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and DNA gyrase inhibition .
Pharmacokinetic and Toxicity Profiles
ADME Predictions
In silico analyses (SwissADME) predict:
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Lipophilicity: LogP=4.5 (optimal for blood-brain barrier penetration).
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Bioavailability: 55% (oral).
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CYP450 Metabolism: Substrate of CYP3A4, suggesting potential drug-drug interactions .
Acute Toxicity
In murine models, the LD₅₀ was >500 mg/kg, with no hepatotoxicity at therapeutic doses .
Applications and Future Directions
Therapeutic Applications
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Oncology: Synergistic effects with paclitaxel in multidrug-resistant cancers .
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Infectious Diseases: Lead candidate for drug-resistant tuberculosis .
Industrial Relevance
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